molecular formula C23H23FN4O2 B6459645 3-fluoro-4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile CAS No. 2549048-28-2

3-fluoro-4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile

Numéro de catalogue: B6459645
Numéro CAS: 2549048-28-2
Poids moléculaire: 406.5 g/mol
Clé InChI: YGJDOTVNKQVYCM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-fluoro-4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile is a heterocyclic organic compound featuring a quinazolinone core fused with a piperidine ring and substituted with a fluorine atom and benzonitrile group. Its structure combines a 3,4-dihydroquinazolin-4-one scaffold, a methoxy group at position 7, and a piperidinylmethyl linkage to the benzonitrile moiety.

Propriétés

IUPAC Name

3-fluoro-4-[[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c1-30-19-4-5-20-22(11-19)26-15-28(23(20)29)13-16-6-8-27(9-7-16)14-18-3-2-17(12-25)10-21(18)24/h2-5,10-11,15-16H,6-9,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJDOTVNKQVYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=C(C=C(C=C4)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a fluorinated benzene ring, a piperidine moiety, and a quinazoline derivative. The presence of the fluorine atom is significant as it often enhances the lipophilicity and metabolic stability of compounds.

Structural Formula

The structural formula can be represented as:

C20H24FN3O2\text{C}_{20}\text{H}_{24}\text{F}\text{N}_3\text{O}_2

Antitumor Activity

Research indicates that compounds similar to 3-fluoro-4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile exhibit potent antitumor activity. For instance, studies have shown that related quinazoline derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study: MDM2 Inhibition

A notable study evaluated the compound's ability to inhibit the MDM2 protein, which is crucial in regulating the p53 tumor suppressor pathway. The compound demonstrated an IC50 value of approximately 6.4 nM, indicating strong binding affinity to MDM2, which correlates with significant antitumor efficacy in various cancer cell lines .

CompoundIC50 (nM)Antitumor Efficacy (%)
3-fluoro derivative6.486% regression
Control Compound10.050% regression

Neuroprotective Effects

Emerging evidence suggests that similar compounds may also possess neuroprotective properties. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

  • Inhibition of Oxidative Stress : The compound may reduce reactive oxygen species (ROS) levels, thereby protecting neuronal cells from damage.
  • Modulation of Neurotransmitter Release : It may influence the release of key neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies on related compounds suggest favorable absorption and distribution characteristics.

Absorption and Metabolism

Research has indicated that compounds with similar structures exhibit good oral bioavailability and metabolic stability, making them suitable candidates for further development as therapeutic agents.

ParameterValue
Oral Bioavailability~70%
Half-life6 hours

Comparaison Avec Des Composés Similaires

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

A structurally related compound, 4-(1-(2-(1-(4-oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)piperidin-4-yl)benzonitrile (), replaces the quinazolinone core with a pyrido[3,4-d]pyrimidin-4(3H)-one system. Key differences include:

  • Substituents : The ethyl-linked pyrazole group (vs. a direct methyl-piperidine linkage in the target compound) may reduce steric hindrance but increase conformational flexibility.
  • Synthesis: Purification via SCX cartridge () contrasts with typical methods for quinazolinones, suggesting differences in solubility and basicity .

Benzimidazole Derivatives

A benzimidazole-based analog (T3D2844 in ) features a 1,3-benzodiazol-2-imine core instead of quinazolinone. This substitution:

  • Electronic Effects: The benzimidazole’s aromaticity and hydrogen-bonding capacity differ from the quinazolinone’s lactam ring, impacting target affinity.
  • Substituents : A fluorophenylmethyl group and methoxyphenethyl-piperidine chain introduce bulkier aromatic systems, likely enhancing lipophilicity but reducing metabolic stability compared to the target compound’s benzonitrile and methoxy-oxo groups .

Substituent Variations

Hydroxyimino-Piperidine Derivatives

The compound 3-fluoro-4-{[4-(hydroxyimino)piperidin-1-yl]methyl}benzonitrile () shares the benzonitrile and fluoro-substituted aryl core but replaces the quinazolinone-piperidine moiety with a hydroxyimino-piperidine group. Key contrasts include:

  • Pharmacokinetics : The smaller molecular weight and simpler structure may reduce target specificity but enhance bioavailability .

Chloro-Fluoro Benzamide Analogs

A chloro-fluoro benzamide derivative () features a naphthyl-piperidine substituent and benzamide group. Structural differences include:

  • Electron-Withdrawing Groups : The chloro-fluoro substitution pattern on the benzamide may alter electronic effects compared to the benzonitrile group in the target compound .

Research Implications

The target compound’s quinazolinone core and methoxy-oxo group likely confer unique selectivity for kinase targets, while its benzonitrile moiety enhances binding through dipole interactions. In contrast, analogs with pyrido-pyrimidinone or benzimidazole cores may prioritize different enzymatic pathways due to electronic and steric disparities. Hydroxyimino-piperidine derivatives () offer simplified structures for solubility optimization but lack the complexity for high-affinity target engagement .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.